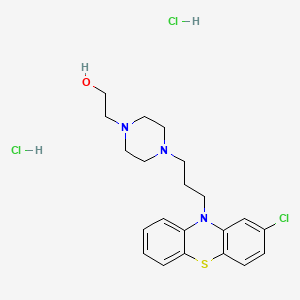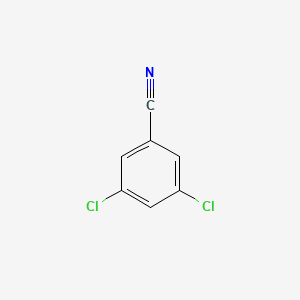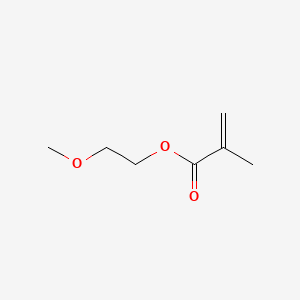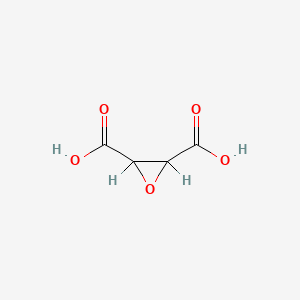![molecular formula C20H20BrN3O2S B1203008 N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1203008.png)
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide is a member of the class of isoquinolines that is the sulfonamide obtained by formal condensation of the sulfo group of isoquinoline-5-sulfonic acid with the primary amino group of N(1)-[3-(4-bromophenyl)prop-2-en-1-yl]ethane-1,2-diamine. It has a role as an EC 2.7.11.11 (cAMP-dependent protein kinase) inhibitor. It is a member of isoquinolines, a sulfonamide, a member of bromobenzenes, an olefinic compound and a secondary amino compound. It is a conjugate base of a N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide(2+).
Applications De Recherche Scientifique
Protein Kinase A (PKA) Inhibitor in Positron Emission Tomography
- Vasdev et al. (2008) explored the use of N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide derivatives as inhibitors of Protein Kinase A (PKA). These inhibitors were used to develop imaging agents for measuring PKA levels using positron emission tomography (PET), a technique important for studying neuropsychiatric illnesses such as major depressive disorder (Vasdev et al., 2008).
Inhibition of Neurite Outgrowth in Pheochromocytoma Cells
- Chijiwa et al. (1990) found that this compound effectively inhibits cyclic AMP-dependent protein kinase, impacting the neurite outgrowth of PC12 cells. This study highlighted its potential role in understanding the processes underlying nerve growth and development (Chijiwa et al., 1990).
Structural Analysis of Protein Kinase Inhibition
- Engh et al. (1996) provided a detailed structural analysis of how isoquinolinesulfonyl protein kinase inhibitors, including N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide, bind to the catalytic subunit of cAMP-dependent protein kinase. This research is vital for understanding the molecular mechanisms of inhibition and aids in the design of therapeutic modulators (Engh et al., 1996).
Inhibitory Effects on Cellular Functions
- Juszczak & Russell (1989) studied the effects of isoquinoline sulfonamides on cytotoxic T lymphocyte-mediated lysis and cellular proliferation. Their findings indicate the compound's role in modulating protein kinase C, which is integral in immune cell function (Juszczak & Russell, 1989).
Potential in Cancer Therapy
- Miyamoto et al. (1990) discussed the compound's ability to overcome multidrug resistance in leukemia cells, suggesting its potential application in cancer therapy (Miyamoto et al., 1990).
Propriétés
Nom du produit |
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide |
|---|---|
Formule moléculaire |
C20H20BrN3O2S |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
N-[2-[3-(4-bromophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2 |
Clé InChI |
ZKZXNDJNWUTGDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



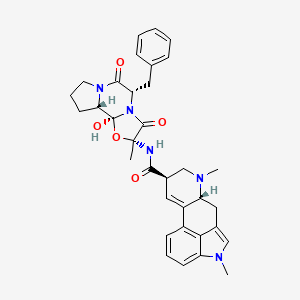
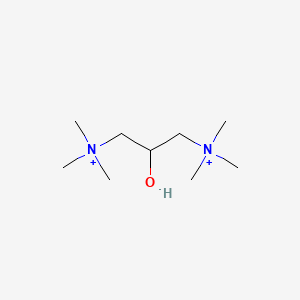
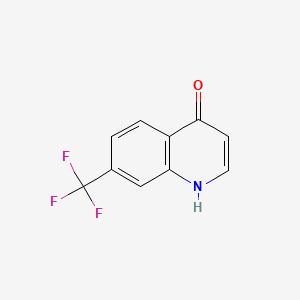
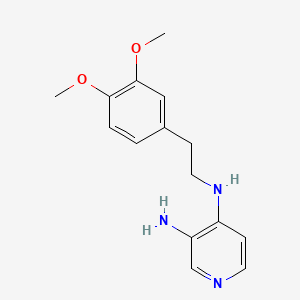
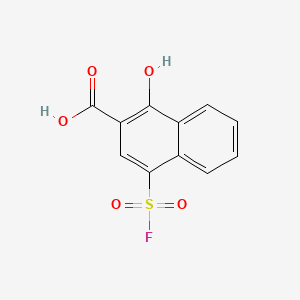
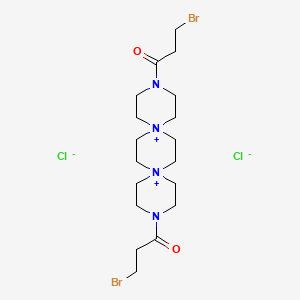
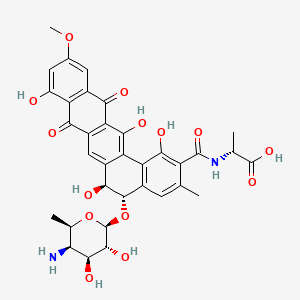
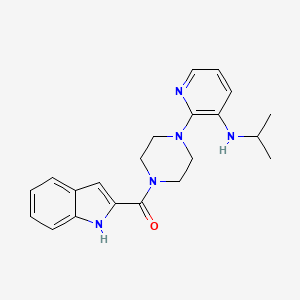
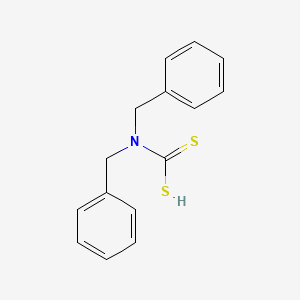
![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)
